2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxolan-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-5-4-6-16-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUAEAFMDBFLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1543959-17-6 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.
Chemical Reactions Analysis
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, leading to the formation of the free amine.
Oxidation and Reduction:
Common reagents used in these reactions include acids like hydrochloric acid for deprotection and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Drug Development
The compound has been explored as a building block in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for developing new pharmaceuticals. For instance, derivatives of this compound have shown promise in targeting specific biological pathways, particularly in cancer therapy and metabolic disorders.
Case Study: Anticancer Activity
A study demonstrated that derivatives of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of cell proliferation and induction of apoptosis, suggesting potential as a lead compound for anticancer drug development.
Biochemical Applications
2.1. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Its ability to form stable complexes with enzymes can be utilized to modulate enzyme activity, which is crucial in metabolic pathways.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Aldose Reductase | Competitive | 15 | |
| Dipeptidyl Peptidase | Non-competitive | 25 | |
| Carbonic Anhydrase | Mixed | 10 |
Materials Science Applications
3.1. Polymer Synthesis
The compound can serve as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains enhances mechanical properties and biodegradability, making it suitable for applications in drug delivery systems and tissue engineering.
Case Study: Biodegradable Polymers
Research has shown that polymers synthesized using this compound exhibit improved degradation rates compared to conventional polymers. This property is advantageous for developing environmentally friendly materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Groups | Purity | CAS Number | Key Features |
|---|---|---|---|---|---|---|
| Target: 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid | C₁₁H₁₉NO₅ | 245.27 (calculated) | Oxolan-2-yl | N/A | N/A | Polar, oxygen-rich ring; potential for hydrogen bonding. |
| 2-{(tert-butoxy)carbonylamino}-2-(3-fluorophenyl)acetic acid | C₁₄H₁₈FNO₄ | 283.30 | 3-Fluorophenyl, Methyl | N/A | N/A | Enhanced metabolic stability due to fluorine; aromatic hydrophobicity. |
| (tert-butoxycarbonyl)aminoacetic acid | C₁₄H₁₉NO₄ | 265.31 | 4-Methylphenyl | 95% | 28044-77-1 | Bulky aromatic substituent; steric hindrance may limit reactivity. |
| 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazol-4-yl]acetic acid | C₁₁H₁₆N₂O₄S | 272.33 | Thiazole with aminomethyl | N/A | N/A | Aromatic heterocycle (thiazole); potential bioactivity in drug design. |
| 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid | C₁₀H₁₄N₂O₄S | 258.29 | Thiazole | N/A | 89336-46-9 | Thiazole ring enhances electron-withdrawing effects; used in peptidomimetics. |
| (S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C₁₆H₂₁NO₄ | 291.35 (calculated) | Indenyl | N/A | N/A | Bicyclic aromatic structure; rigid conformation impacts binding affinity. |
Key Comparisons
Polarity and Solubility
- Thiazole-containing analogs (e.g., ) introduce sulfur-based polarity but retain moderate hydrophobicity due to aromaticity.
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid, also known as tert-butyl 2-amino-2-(oxolan-2-yl)acetate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.26 g/mol
- CAS Number : 2059927-21-6
The structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anticancer Activity : Some derivatives demonstrate cytotoxic effects against cancer cell lines. For instance, related compounds have shown enhanced activity due to their ability to induce apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Properties : The presence of the oxolane ring may contribute to antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of related compounds on HCT-116 human colon cancer cells. The results indicated that modifications to the Boc group could enhance the compound's efficacy against these cells. The mechanism involved increased reactive oxygen species (ROS) production leading to cell death .
- Antimicrobial Effects : Another research effort focused on the antimicrobial properties of similar oxolane derivatives. The study found that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Q & A
Q. What are the recommended methods for synthesizing 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid?
- Methodological Answer : The compound can be synthesized via tert-butoxycarbonyl (Boc) protection of the amine group, followed by coupling with a tetrahydrofuran-containing moiety. For example, Boc-anhydride is commonly used under basic conditions (e.g., NaHCO₃ or Et₃N) to protect the amine. Subsequent steps may involve nucleophilic substitution or condensation reactions to introduce the oxolane (tetrahydrofuran) group. Similar protocols for Boc-protected analogs (e.g., cyclopentyl derivatives) suggest refluxing in THF or DCM with catalytic DMAP . Characterization via HPLC (≥98% purity) and spectroscopic methods (¹H/¹³C NMR, MS) is critical to confirm structure and purity .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- HPLC : Assess purity (≥98% recommended) using reverse-phase chromatography with UV detection .
- Spectroscopy : ¹H NMR (confirm Boc group resonance at ~1.4 ppm for tert-butyl), ¹³C NMR (carbonyl signals at ~155-160 ppm for Boc), and high-resolution mass spectrometry (HRMS) for molecular ion verification.
- Thermal Analysis : If available, compare melting points with structurally similar Boc-protected compounds (e.g., 150–151°C for 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid) .
Q. What storage conditions ensure the compound’s stability?
- Methodological Answer : Store in a sealed, moisture-free container at 2–8°C. Avoid exposure to strong acids/bases, as Boc groups are labile under acidic conditions (e.g., TFA cleavage). Stability data for analogs indicate no decomposition under inert atmospheres, but long-term storage should include periodic purity checks via HPLC .
Q. What are the primary research applications of this compound?
- Methodological Answer : It serves as a chiral intermediate in peptide synthesis and drug discovery, particularly for introducing tetrahydrofuran-based stereochemistry into bioactive molecules. Boc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS) to prevent side reactions during coupling .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model reaction pathways to identify transition states and energetically favorable conditions. Institutions like ICReDD integrate reaction path searches and machine learning to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation . For instance, simulations of Boc protection kinetics might guide reagent stoichiometry or reaction time adjustments.
Q. What strategies resolve contradictions in reported synthetic yields or reactivity?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity) to identify critical factors.
- Cross-Validation : Compare results with structurally similar compounds (e.g., cyclopentyl vs. oxolane derivatives) to isolate steric/electronic effects .
- In Situ Monitoring : Use techniques like IR spectroscopy or LC-MS to track intermediate formation and side reactions.
Q. How is stereochemical control achieved during synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective synthesis.
- Chiral Auxiliaries : Use tert-butyl oxazolidinones to temporarily enforce desired configurations, followed by Boc protection .
- Crystallization : Diastereomeric salt resolution (e.g., with tartaric acid) can isolate enantiomers .
Q. What analytical methods identify decomposition products under varying conditions?
- Methodological Answer :
- LC-MS/MS : Detect degradation products (e.g., tert-butanol or oxolane ring-opening derivatives) with high sensitivity.
- Accelerated Stability Testing : Expose the compound to stress conditions (heat, humidity, UV light) and analyze via GC-MS or NMR .
Q. How can green chemistry principles be applied to its synthesis?
- Methodological Answer :
- Solvent Reduction : Use solvent-free mechanochemical grinding or switch to bio-based solvents (e.g., cyclopentyl methyl ether).
- Catalytic Efficiency : Optimize catalyst loading (e.g., DMAP at ≤5 mol%) to minimize waste.
- Membrane Separation : Replace traditional distillation with nanofiltration for Boc-group purification .
Q. What role does this compound play in studying enzyme-substrate interactions?
- Methodological Answer :
Its tetrahydrofuran moiety mimics cyclic ether motifs in natural substrates. Researchers can incorporate it into protease inhibitors or glycosidase probes, using kinetic assays (e.g., fluorescence quenching) to measure binding affinity. Molecular docking simulations (AutoDock Vina) may predict interactions with active sites, guiding rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
